molecular formula C19H17NO3 B13999598 8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione CAS No. 35073-62-2

8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione

Cat. No.: B13999598
CAS No.: 35073-62-2
M. Wt: 307.3 g/mol
InChI Key: JWEPBAQSBDGMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione typically involves the functionalization of the quinoline core. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline scaffold.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the quinoline core followed by selective functionalization. Catalysts and optimized reaction conditions are often employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    Clioquinol: An 8-hydroxyquinoline derivative with antifungal and antibacterial activities.

    8-Hydroxy-5-quinolinesulfonic acid: Exhibits similar biological activities

Uniqueness: The presence of the phenylbutyl group at position 7 provides additional hydrophobic interactions, improving its efficacy as a therapeutic agent .

Properties

CAS No.

35073-62-2

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

8-hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione

InChI

InChI=1S/C19H17NO3/c21-17-15(10-5-4-9-13-7-2-1-3-8-13)19(23)18(22)14-11-6-12-20-16(14)17/h1-3,6-8,11-12,21H,4-5,9-10H2

InChI Key

JWEPBAQSBDGMOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=C(C3=C(C=CC=N3)C(=O)C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.